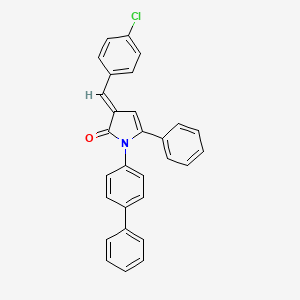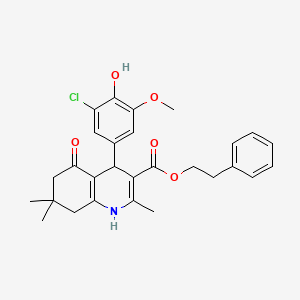![molecular formula C13H10FN3O B11687807 4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11687807.png)
4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and pyridine-3-carbaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process . The reaction mixture is usually refluxed for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazide derivatives with various functional groups.
科学的研究の応用
4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide has several scientific research applications:
作用機序
The mechanism of action of 4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide involves its interaction with molecular targets through the imine group. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base structure allows for electron delocalization, enhancing its reactivity and interaction with various molecular pathways .
類似化合物との比較
Similar Compounds
- 4-fluoro-N’-[(E)-2-pyridinylmethylidene]benzohydrazide
- 4-fluoro-N’-[(E)-4-pyridinylmethylidene]benzohydrazide
- 4-fluoro-N’-[(E)-1-(2-hydroxyphenyl)propylidene]benzohydrazide
Uniqueness
4-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is unique due to its specific structural configuration, which includes a planar pyridine ring and a fluorobenzene ring.
特性
分子式 |
C13H10FN3O |
|---|---|
分子量 |
243.24 g/mol |
IUPAC名 |
4-fluoro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10FN3O/c14-12-5-3-11(4-6-12)13(18)17-16-9-10-2-1-7-15-8-10/h1-9H,(H,17,18)/b16-9+ |
InChIキー |
QMBFOYDNLPUECS-CXUHLZMHSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=C(C=C2)F |
正規SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(C=C2)F |
溶解性 |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-(2-Chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11687726.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11687734.png)
![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11687739.png)
![Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687740.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide](/img/structure/B11687746.png)
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11687747.png)
![ethyl {[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11687750.png)
methanone](/img/structure/B11687765.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11687781.png)

![1,3-Dimethyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11687795.png)
